disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Estramustine phosphate sodium is synthesized through a multi-step process that involves the esterification of estradiol with a nitrogen mustard derivative. The key steps include:
Esterification: Estradiol is reacted with bis(2-chloroethyl)carbamate to form estramustine.
Phosphorylation: The resulting estramustine is then phosphorylated to produce estramustine phosphate.
Industrial Production Methods
In industrial settings, the production of estramustine phosphate sodium involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:
Reaction Control: Maintaining optimal temperature and pH levels to facilitate the esterification and phosphorylation reactions.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Estramustine phosphate sodium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release estradiol and nitrogen mustard derivatives.
Oxidation: It can undergo oxidation to form estromustine, an oxidized isomer of estramustine.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions include estradiol, estromustine, and various nitrogen mustard derivatives .
Scientific Research Applications
Estramustine phosphate sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the interactions between estrogens and nitrogen mustards.
Biology: Investigated for its effects on cellular microtubule dynamics and its ability to interfere with cell division.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
Mechanism of Action
Estramustine phosphate sodium exerts its effects through a dual mechanism:
Hormonal Action: The estrogen component binds to estrogen receptors, leading to a decrease in testosterone levels and inhibition of prostate cancer cell growth.
Cytotoxic Action: The nitrogen mustard component alkylates DNA and other cellular components, causing DNA damage and cell death.
The compound interferes with microtubule dynamics, disrupting cell division and leading to apoptosis in rapidly dividing cancer cells .
Comparison with Similar Compounds
Estramustine phosphate sodium is unique due to its dual action as both an estrogen and a nitrogen mustard. Similar compounds include:
Estradiol: Primarily an estrogen with no cytotoxic properties.
Nitrogen Mustard Derivatives: Such as mechlorethamine, which are purely cytotoxic agents without hormonal effects.
Estramustine phosphate sodium stands out because it combines the properties of both types of compounds, making it particularly effective in the treatment of hormone-sensitive cancers .
Properties
Molecular Formula |
C23H30Cl2NNa2O6P |
---|---|
Molecular Weight |
564.3 g/mol |
IUPAC Name |
disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate |
InChI |
InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18?,19?,20?,21?,23-;;/m0../s1 |
InChI Key |
IIUMCNJTGSMNRO-UYPXVKGESA-L |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |
Origin of Product |
United States |
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